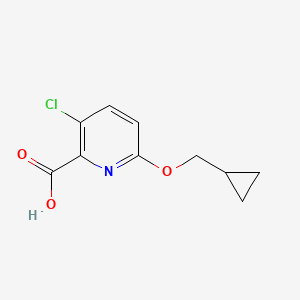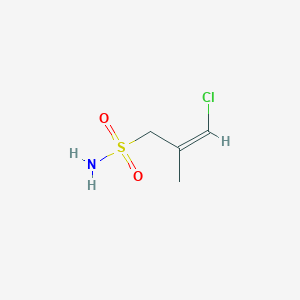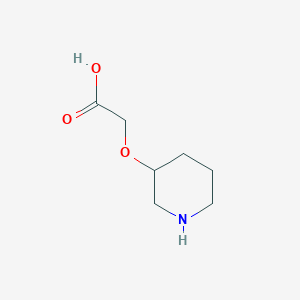
2-(Piperidin-3-yloxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-3-yloxy)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a haloacetic acid under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
2-(Piperidin-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(Piperidin-3-yloxy)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Piperidin-3-yloxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidin-4-yloxyacetic acid: A similar compound with the oxygen atom attached to the fourth position of the piperidine ring.
Piperidin-2-yloxyacetic acid: Another similar compound with the oxygen atom attached to the second position of the piperidine ring.
Uniqueness
2-(Piperidin-3-yloxy)acetic acid is unique due to the specific positioning of the oxygen atom at the third position of the piperidine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other piperidine derivatives .
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-piperidin-3-yloxyacetic acid |
InChI |
InChI=1S/C7H13NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h6,8H,1-5H2,(H,9,10) |
InChIキー |
MZSVIGFVSINUSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
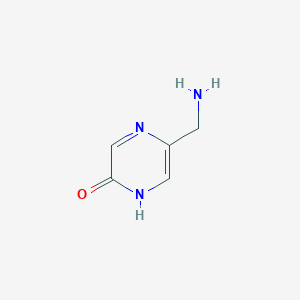

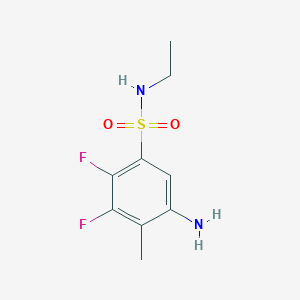
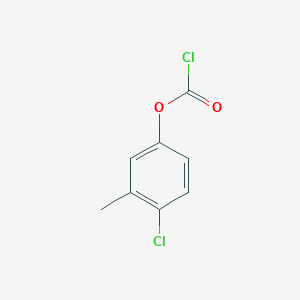
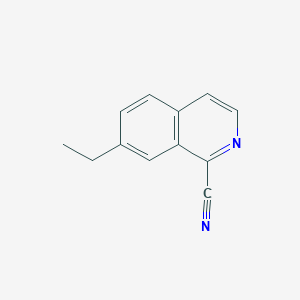
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)

